Cyprodinil-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

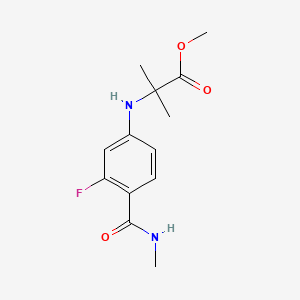

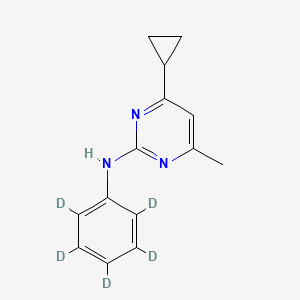

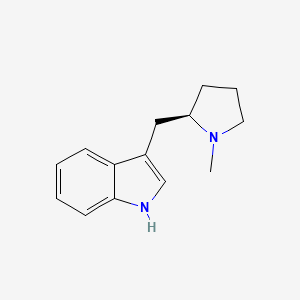

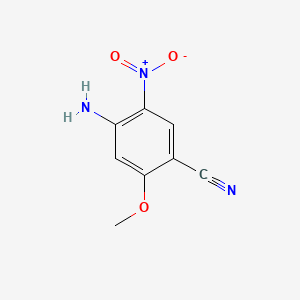

Cyprodinil-d5 is an isotope-labeled analog of the pyrimidinamine fungicide cyprodinil . The phenyl protons in the structure are replaced by deuterium . It is used as an analytical standard . The empirical formula is C14D5H10N3 and the molecular weight is 230.32 .

Molecular Structure Analysis

The molecular structure of Cyprodinil-d5 is given by the SMILES stringCC1=CC(C2CC2)=NC(NC3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=N1 . This indicates that it is a pyrimidinamine with a cyclopropyl and a methyl group attached to the pyrimidine ring, and a phenyl ring where all the hydrogen atoms are replaced by deuterium . Physical And Chemical Properties Analysis

Cyprodinil-d5 is an analytical standard with a quality level of 100 and an assay of ≥95.0% (HPLC) . It has a limited shelf life and is shipped in wet ice . The storage temperature is 2-8°C .Applications De Recherche Scientifique

Isotope Dilution Mass Spectrometry (IDMS)

Cyprodinil-d5 is utilized in IDMS for the quantitative analysis of pesticides. This technique involves adding a known quantity of an isotope-labeled compound (like Cyprodinil-d5) to a sample and using mass spectrometry to measure the ratio of the labeled to unlabeled compounds. This helps in accurately quantifying the amount of pesticide present in the sample .

Analytical Method Development

Researchers are focusing on developing new analytical methods using Cyprodinil-d5 for detecting cyprodinil residues in various matrices such as soil, water, and air. These methods aim to improve the sensitivity and accuracy of cyprodinil detection, which is crucial for environmental monitoring and food safety.

Formulation Development

There is ongoing research to create new formulations of Cyprodinil-d5 that are more stable, effective, and environmentally friendly. These formulations are designed to enhance the performance of cyprodinil as a fungicide while reducing its environmental impact.

Fungicide Efficacy Testing

Cyprodinil is known as a broad-spectrum fungicide that inhibits methionine biosynthesis in phytopathogenic fungi. Cyprodinil-d5 can be used in efficacy testing against various fungi species on different media to determine its inhibitory concentrations (IC50s) and overall effectiveness as a fungicide .

Safety and Hazards

Mécanisme D'action

Target of Action

Cyprodinil-d5, a deuterium-labeled analog of the pyrimidinamine fungicide Cyprodinil , primarily targets the biosynthesis of methionine in phytopathogenic fungi . Methionine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes within the fungal cells .

Mode of Action

Cyprodinil-d5 interacts with its target by inhibiting the biosynthesis of methionine . This inhibition disrupts the normal metabolic processes of the fungi, leading to the cessation of their growth and eventual death . It’s worth noting that Cyprodinil-d5 also acts as an androgen receptor (AR) agonist in the absence of the AR agonist DHT and inhibits the androgenic effect of DHT .

Biochemical Pathways

The primary biochemical pathway affected by Cyprodinil-d5 is the methionine biosynthesis pathway in phytopathogenic fungi . By inhibiting this pathway, Cyprodinil-d5 disrupts the production of essential proteins and other metabolites, leading to the inhibition of fungal growth .

Pharmacokinetics

Cyprodinil-d5 is characterized by low solubility and volatility . It is moderately persistent in soils but may be persistent in water systems depending on local conditions . These properties impact its bioavailability and distribution in the environment .

Result of Action

The primary molecular effect of Cyprodinil-d5 is the inhibition of methionine biosynthesis, which leads to the disruption of essential metabolic processes in the fungi . On a cellular level, this results in the inhibition of fungal growth . Additionally, Cyprodinil-d5 has been observed to elicit cardiac abnormality in zebrafish embryos .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Cyprodinil-d5. For instance, its persistence in soils and water systems can be influenced by local conditions . Furthermore, it has been observed that certain naturally occurring compounds, such as Resveratrol, can mitigate the toxic effects of Cyprodinil-d5 .

Propriétés

IUPAC Name |

4-cyclopropyl-6-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17)/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAORKNGNJCEJBX-VIQYUKPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=NC(=CC(=N2)C3CC3)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyprodinil-d5 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol](/img/structure/B568964.png)

![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)

![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)